N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
This compound is an oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 2-(furan-3-yl)-2-hydroxyethyl group.
- N2-substituent: A 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (–OCF₃) substituent is strongly electron-withdrawing, influencing electronic properties and metabolic stability .
Oxalamides are known for their structural versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities and conformational rigidity.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O5/c16-15(17,18)25-11-3-1-10(2-4-11)20-14(23)13(22)19-7-12(21)9-5-6-24-8-9/h1-6,8,12,21H,7H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZUBNFCTDNBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC(C2=COC=C2)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the furan-3-yl and trifluoromethoxyphenyl precursors. The key steps include:
Preparation of Furan-3-yl Precursor: This involves the synthesis of furan derivatives, which can be achieved through various methods such as the Paal-Knorr synthesis or the use of acetylene derivatives.
Preparation of Trifluoromethoxyphenyl Precursor:
Coupling Reaction: The final step involves the coupling of the furan-3-yl and trifluoromethoxyphenyl precursors with oxalamide under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylates.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylates, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis induction |
| HT-29 (Colon) | 12.8 | Cell cycle arrest |
Antimicrobial Properties
The compound has shown significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the furan ring enhances its interaction with microbial membranes.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Polymer Development
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has been utilized in developing novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and composites.
Sensor Technology
Due to its electronic properties, this compound can be integrated into sensor devices for detecting environmental pollutants or biological markers, leveraging its ability to undergo redox reactions.
Case Study 1: Anticancer Mechanism Elucidation
A comprehensive study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.
Case Study 2: Antimicrobial Efficacy Against Drug-resistant Strains
In a recent investigation, the antimicrobial efficacy of this compound was tested against drug-resistant strains of Staphylococcus aureus. The findings revealed that the compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan ring and trifluoromethoxyphenyl group can interact with enzymes and receptors, leading to various biological effects. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following oxalamide derivatives are structurally or functionally related to the target compound. Key differences and implications are highlighted:
Key Findings from Comparative Analysis
Hydrophilicity : The hydroxyethyl-furan moiety introduces moderate hydrophilicity, contrasting with thiazole- or pyridine-containing analogues, which may exhibit higher lipophilicity .
Synthetic Accessibility : Compounds with simpler substituents (e.g., 4-methoxyphenethyl in 17 ) are synthesized in higher yields (35–83%) compared to those with complex heterocycles (e.g., 14 , 39% yield), suggesting synthetic challenges in incorporating furan and trifluoromethoxy groups .
Data Tables
Physicochemical Properties of Selected Oxalamides
LogP calculated using fragment-based methods.
Research Implications
- Drug Design : The trifluoromethoxy group’s metabolic stability and electronic effects make the target compound a candidate for optimizing enzyme inhibitors, particularly in antiviral contexts (e.g., HIV entry inhibitors as in ).
- Synthetic Challenges : Low yields in analogous compounds (e.g., 14 at 39%) suggest that stereochemical control and purification of hydroxyethyl-furan derivatives require optimization.
Biological Activity
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, a synthetic organic compound with the CAS number 1396759-77-5, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a trifluoromethyl-substituted phenyl group, and an oxalamide moiety. Its molecular formula is with a molecular weight of 342.27 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1396759-77-5 |
| Molecular Formula | C15H13F3N2O4 |
| Molecular Weight | 342.27 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The furan ring and trifluoromethyl group can engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of various enzymes and receptors, leading to observed pharmacological effects.
Anti-inflammatory Effects
Furan derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). These effects are often mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . Given the structural characteristics of this compound, it is plausible that it may exhibit similar anti-inflammatory activities.
Study on Furan Derivatives
A review focusing on various natural furan derivatives revealed their capacity to modulate immune responses and exhibit antioxidant activities. These compounds were shown to affect signaling pathways such as MAPK and PPAR-γ, which are crucial in inflammatory responses . While direct studies on this compound are scarce, its chemical structure suggests it may influence these pathways similarly.
Comparative Analysis with Similar Compounds
When compared to other oxalamides with different substituents, such as N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-methylphenyl)oxalamide and N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-chlorophenyl)oxalamide, the trifluoromethyl substitution in this compound could enhance its bioactivity due to increased lipophilicity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
